Cas no 1209050-26-9 ((1R)-1-4-(trifluoromethoxy)phenylethan-1-amine)

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine is a chiral amine compound featuring a stereogenic center at the 1-position of the ethylamine moiety and a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group (–OCF₃) confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, while the chiral (R)-configuration may be critical for enantioselective interactions in biological systems. This compound serves as a valuable building block in pharmaceutical chemistry, particularly for the synthesis of bioactive molecules targeting CNS disorders or as a precursor for asymmetric catalysis. Its structural features—including the electron-withdrawing –OCF₃ group and rigid aromatic ring—make it useful for modulating pharmacokinetic properties in drug design. The compound is typically handled under inert conditions due to the reactivity of the primary amine group.
(1R)-1-4-(trifluoromethoxy)phenylethan-1-amine structure
1209050-26-9 structure
Product Name:(1R)-1-4-(trifluoromethoxy)phenylethan-1-amine
CAS No:1209050-26-9
MF:C9H10F3NO
MW:205.17701292038
MDL:MFCD08057414
CID:1040021
PubChem ID:40786951
Update Time:2025-07-02

(1R)-1-4-(trifluoromethoxy)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
    • (1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine
    • (R)-1-(4-(Trifluoromethoxy)phenyl)ethamine
    • PC7515
    • (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
    • (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine
    • RTFZGUREXITIQP-ZCFIWIBFSA-N
    • 1209050-26-9
    • EN300-177339
    • Y10215
    • DTXSID60654568
    • AKOS012669968
    • AS-66096
    • CS-0087891
    • A892013
    • DS-018856
    • MFCD08057414
    • SCHEMBL1729345
    • MDL: MFCD08057414
    • Inchi: 1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
    • InChI Key: VTLIABOHZPSHRN-ZCFIWIBFSA-N
    • SMILES: FC(OC1C=CC(=CC=1)[C@@H](C)N)(F)F

Computed Properties

  • Exact Mass: 205.07100
  • Monoisotopic Mass: 205.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 2.4

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.30520

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(1R)-1-4-(trifluoromethoxy)phenylethan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1209050-26-9)(1R)-1-4-(trifluoromethoxy)phenylethan-1-amine
Order Number:A892013
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:39
Price ($):345.0
Email:sales@amadischem.com

Additional information on (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine

Compound Introduction: (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine (CAS No: 1209050-26-9)

The compound (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine, identified by its CAS number 1209050-26-9, represents a significant advancement in the field of pharmaceutical chemistry. This chiral amine derivative features a strategically designed molecular framework that has garnered considerable attention for its potential applications in medicinal chemistry and drug development. The presence of a trifluoromethoxy group and a well-defined stereochemical center (<1R>) contributes to its unique chemical properties and biological activities, making it a subject of intense research interest.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Among these, the incorporation of a trifluoromethoxy substituent has been particularly noteworthy, as it can modulate the electronic and steric environment of the molecule, thereby influencing its biological interactions. The compound (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine exemplifies this trend, offering a promising scaffold for the discovery of novel therapeutic agents.

The stereochemical configuration at the chiral center plays a pivotal role in determining the biological efficacy of pharmaceutical compounds. The (1R) configuration of this amine derivative suggests that it may exhibit distinct pharmacological properties compared to its enantiomer. This stereochemical specificity is particularly relevant in the context of drug development, where enantiomeric purity is often critical for achieving optimal therapeutic outcomes. Research into this compound has revealed intriguing insights into how chirality influences molecular recognition and receptor binding, providing valuable data for the design of next-generation drugs.

Recent studies have highlighted the potential of (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine as a key intermediate in the synthesis of biologically active molecules. Its structural features make it an attractive candidate for further derivatization, allowing chemists to explore diverse chemical space and identify novel pharmacophores. The trifluoromethoxy group, in particular, has been shown to enhance binding interactions with certain biological targets, making it a valuable tool in medicinal chemistry. This compound's versatility has been demonstrated in various synthetic protocols, where it serves as a building block for more complex molecules with tailored biological activities.

The investigation of this compound has also shed light on its potential role in addressing emerging therapeutic challenges. For instance, its structural motif has been explored in the development of agents targeting neurological disorders, where precise molecular interactions are crucial for efficacy. Additionally, preliminary studies suggest that modifications to this scaffold could yield compounds with improved selectivity and reduced side effects. These findings underscore the importance of continued research into fluorinated aromatic amines like (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include asymmetric reduction to establish the desired stereochemistry and functional group manipulation to introduce the trifluoromethoxy moiety. These synthetic strategies not only showcase the versatility of current chemical methodologies but also demonstrate their applicability to complex molecular architectures. The successful preparation of (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine underscores its significance as a model compound for exploring new synthetic pathways and developing innovative pharmaceuticals.

In conclusion, (1R)-1-4-(trifluoromethoxy)phenylethan-1-amine (CAS No: 1209050-26-9) represents a compelling example of how structural innovation can drive advancements in drug discovery. Its unique combination of stereochemical complexity and functional diversity makes it a valuable asset in medicinal chemistry research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:1209050-26-9)(1R)-1-4-(trifluoromethoxy)phenylethan-1-amine
A892013
Purity:99%
Quantity:1g
Price ($):345.0
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